molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1

6-Fluoroimidazo[1,5-a]pyridine

Cat. No. B6337096
CAS RN: 1426421-17-1
M. Wt: 136.13 g/mol
InChI Key: AMSZJCHBWQVBPL-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology . Its compact shape along with remarkable photophysical properties make it a suitable candidate as a cell membrane probe .


Synthesis Analysis

The synthesis of 6-Fluoroimidazo[1,5-a]pyridine and its derivatives has been a subject of interest in recent years. A common method for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . In one study, a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .


Molecular Structure Analysis

The molecular structure of 6-Fluoroimidazo[1,5-a]pyridine has been characterized by various spectroscopic techniques . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroimidazo[1,5-a]pyridine are diverse. For instance, the introduction of a 7-fluoroimidazo[5,1-b]thiazole fragment at position 2 of carbapenem (a β-lactam antibiotic) led to the preparation of a group of compounds with high antimicrobial activity against a series of gram-positive and gram-negative bacteria .

Scientific Research Applications

Optoelectronics and Fluorescent Probes

Imidazo[1,5-a]pyridine derivatives have gained attention as versatile fluorophores in optoelectronic devices and bioimaging. Their compact shape and remarkable photophysical properties make them suitable candidates for cell membrane probes . These compounds can be used as:

Anti-Cancer Drug Development

Recent innovations highlight the potential of imidazo[1,5-a]pyridine derivatives as anti-cancer agents. Researchers explore their efficacy in inhibiting specific pathways and targeting cancer cells .

Synthetic Methodologies

Researchers have developed various synthetic routes to access imidazo[1,5-a]pyridine derivatives from readily available starting materials. These methods facilitate their exploration in diverse applications .

Future Directions

The results reported encourage further investigations on the use of the imidazo[1,5-a]pyridine scaffold as fluorescent membrane probes . The wide variety of imidazo[1,2-b]pyridazine derivatives also suggests potential for accurately designing and synthesizing novel compounds .

properties

IUPAC Name

6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSZJCHBWQVBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,5-A]pyridine

Synthesis routes and methods

Procedure details

In a round-bottomed flask, N-(5-fluoro-pyridin-2-ylmethyl)-formamide (612 mg, 3.97 mmol) was dissolved in toluene (16 ml) and phosphorus oxychloride (0.68 ml, 7.3 mmol) was added. The reaction mixture was stirred at 100° C. in an oil bath for 4 h then cooled to 0° C. and carefully quenched with ice. Aqueous 25% ammonium hydroxide was added until pH=˜9. The mixture was diluted with water and extracted with dichloromethane (3×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give 517 mg (96%) of 6-fluoro-imidazo[1,5-a]pyridine as a light brown oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.16 (s, 1H), 7.84-7.94 (m, 1H), 7.50 (s, 1H), 7.46 (dd, J=9.8, 5.3 Hz, 1H), 6.69 (ddd, J=9.8, 7.7, 2.1 Hz, 1H).
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

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